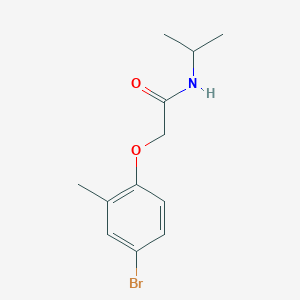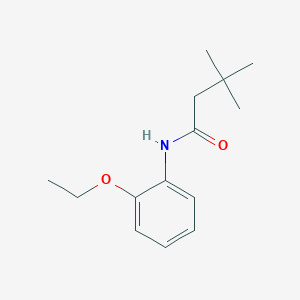![molecular formula C19H24N2O3 B297181 methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B297181.png)
methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. MDPV is a potent stimulant that has been used recreationally due to its euphoric effects. However, its usage has been associated with serious adverse effects, including addiction, psychosis, and death. Despite its negative consequences, MDPV has been of interest to the scientific community due to its potential therapeutic applications.
Mechanism of Action
Methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in the stimulation of the reward pathway, leading to feelings of euphoria and increased energy. However, prolonged usage of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate can lead to the downregulation of these transporters, resulting in a decrease in neurotransmitter levels and the development of tolerance.
Biochemical and Physiological Effects:
methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects, methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to tissue damage and organ failure. Prolonged usage of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been associated with the development of psychosis, anxiety, and depression.
Advantages and Limitations for Lab Experiments
Methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been used as a tool in various lab experiments due to its potent stimulant effects and its ability to increase neurotransmitter levels in the brain. However, its usage is limited due to the potential for adverse effects and the difficulty in obtaining and handling the compound. Furthermore, the legality of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate varies across different countries, which can limit its availability for research purposes.
Future Directions
There are several future directions for methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate research. One area of interest is the development of new drugs that target the dopamine transporter, which could have potential therapeutic applications for addiction and other psychiatric disorders. Another area of interest is the study of the long-term effects of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate usage on the brain and the body, which could provide insights into the mechanisms of addiction and the potential for harm reduction strategies. Finally, the development of new synthesis methods for methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate could increase its availability for research purposes and facilitate the study of its potential therapeutic applications.
Conclusion:
methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate is a synthetic cathinone that has been of interest to the scientific community due to its potential therapeutic applications. Despite its negative consequences, methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been used as a tool in various lab experiments to study the mechanisms of addiction and the effects of stimulants on the brain. However, its usage is limited due to the potential for adverse effects and the difficulty in obtaining and handling the compound. There are several future directions for methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate research, including the development of new drugs that target the dopamine transporter and the study of the long-term effects of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate usage on the brain and the body.
Synthesis Methods
Methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate is synthesized using a multi-step process that involves the reaction of indole-3-carboxylic acid with 2,6-dimethyl-1-piperidone to form 1-(2,6-dimethyl-piperidin-1-yl)-2-indol-3-yl-ethanone. The resulting compound is then treated with methyl iodide to form methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate. The synthesis method has been optimized to increase the yield and purity of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate.
Scientific Research Applications
Methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been used as a tool to study the mechanisms of addiction and the effects of stimulants on the brain. In pharmacology, methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been used to develop new drugs that target the dopamine transporter, which is a key player in the reward pathway. In toxicology, methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been used to study the adverse effects of synthetic cathinones on the body.
properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl 1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-13-7-6-8-14(2)21(13)18(22)12-20-11-16(19(23)24-3)15-9-4-5-10-17(15)20/h4-5,9-11,13-14H,6-8,12H2,1-3H3 |
InChI Key |
VCMRAMQSDCSEQO-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC)C |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)


![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)